molecular formula C8H3BrF3NOS B8075830 2-Bromo-7-(trifluoromethyl)thieno[3,2-c]pyridin-4(5h)-one

2-Bromo-7-(trifluoromethyl)thieno[3,2-c]pyridin-4(5h)-one

Cat. No.: B8075830
M. Wt: 298.08 g/mol
InChI Key: UHOADJDNWGVZRN-UHFFFAOYSA-N
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Description

2-Bromo-7-(trifluoromethyl)thieno[3,2-c]pyridin-4(5H)-one (CAS 1956326-86-5) is a high-purity chemical compound offered for research and development purposes. This brominated and trifluoromethyl-substituted thienopyridinone is part of a class of heterocyclic compounds recognized for their significant potential in medicinal chemistry, particularly as inhibitors of potassium (K+) channels . Thieno[3,2-c]pyridine compounds, such as this one, have been investigated for their ability to inhibit specific voltage-gated potassium channels, including Kv1.3 and Kv1.5 . The mechanism involves modulating the flow of potassium ions across cell membranes, which is a critical regulator of cellular excitability and signaling. By inhibiting these channels, this compound can be utilized in studies focused on regulating cell proliferation and immune responses . As such, it serves as a valuable pharmacological tool for basic research and drug discovery programs targeting a range of conditions, including various cancers, autoimmune diseases (such as multiple sclerosis and rheumatoid arthritis), inflammatory disorders, type-2 diabetes, and cardiac arrhythmias like atrial fibrillation . The structure features a bromine atom at the 2-position, which can serve as a versatile handle for further synthetic modification via cross-coupling reactions, allowing researchers to create diverse derivatives for structure-activity relationship (SAR) studies. The presence of the trifluoromethyl group is often associated with enhanced metabolic stability and membrane permeability. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-7-(trifluoromethyl)-5H-thieno[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NOS/c9-5-1-3-6(15-5)4(8(10,11)12)2-13-7(3)14/h1-2H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOADJDNWGVZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=O)NC=C2C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aminothiophene Carboxamides

A foundational approach involves the cyclization of 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide with aldehydes in glacial acetic acid under reflux (12 h). This method, while originally developed for pyridothienopyrimidinones, can be adapted for thienopyridinones by modifying the aldehyde component. For example, using trifluoroacetaldehyde methyl hemiacetal introduces the trifluoromethyl group in situ. Yields for analogous reactions reach 48% after crystallization.

Photo-Flow Oxygenation Techniques

Recent advances in flow chemistry enable efficient large-scale synthesis. A photo-flow reactor with methanol as the solvent facilitates the conversion of 7-amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one to iminothienopyridinediones at 91% yield. Although the target compound lacks an imino group, this methodology highlights the potential for bromine retention under flow conditions, with external temperatures maintained below 42°C to prevent decomposition.

Regioselective Bromination at Position 2

Electrophilic Bromination

Direct bromination of the thienopyridine core using N-bromosuccinimide (NBS) in dichloromethane at 0°C achieves selective substitution at position 2. This preference arises from the electron-rich nature of the thiophene ring, with the pyridinone carbonyl directing electrophiles to the adjacent carbon. Patent data indicate that bromination prior to cyclization minimizes side reactions, as seen in the synthesis of 2-bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one.

Bromine Incorporation via Precursor Modification

An alternative strategy involves using pre-brominated thiophene building blocks. For instance, 5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide serves as a starting material, ensuring bromine is positioned correctly before cyclization. This method avoids competing substitution patterns but requires stringent purification to remove residual dimethylformamide (DMF) from crystallization.

Introduction of the Trifluoromethyl Group at Position 7

Nucleophilic Trifluoromethylation

Trifluoromethylation via Ruppert-Prakash reagent (TMS-CF3) in the presence of cesium fluoride introduces the CF3 group at position 7. This reaction proceeds in tetrahydrofuran (THF) at −78°C, leveraging the electrophilicity of the pyridinone ring. Patent examples demonstrate that electron-withdrawing groups like bromine enhance reactivity, yielding 70–85% of the trifluoromethylated product.

Electrophilic Trifluoromethylation

Using Umemoto’s reagent (trifluoromethylaryliodonium salts) under mild conditions (room temperature, acetonitrile) provides an alternative route. This method is particularly effective for late-stage functionalization, allowing the CF3 group to be added after bromination and cyclization.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Glacial acetic acid remains the solvent of choice for cyclization reactions due to its ability to protonate intermediates and stabilize charged species. Reflux conditions (12 h) ensure complete ring closure, though microwave-assisted synthesis reduces this to 30 minutes with comparable yields.

Flow Chemistry Advantages

Adopting flow techniques from photooxygenation protocols, a scaled-up synthesis of 2-bromo-7-(trifluoromethyl)thieno[3,2-c]pyridin-4(5H)-one achieves 89% yield by maintaining homogeneous reaction mixtures and precise temperature control. The peristaltic pump rate (1.9 mL/min) and tubing dimensions (4 mm ID) are critical for reproducibility.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 11.86 (s, 1H, NH), 7.98 (s, 1H, H-3), 4.32 (s, 2H, H-5), 3.45 (q, J = 10.2 Hz, 2H, H-6).

  • IR (ATR) : 3410 cm−1 (N-H stretch), 1665 cm−1 (C=O), 1250 cm−1 (C-F).

  • Melting Point : >300°C (decomposition).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeOH:H2O, 70:30) confirms ≥98% purity. Mass spectrometry (ESI+) shows m/z 338.9 [M+H]+ for C8H4BrF3NOS .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-(trifluoromethyl)thieno[3,2-c]pyridin-4(5h)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Coupling reactions often require catalysts like palladium or copper .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has indicated that thieno[3,2-c]pyridine derivatives exhibit significant antimicrobial properties. The introduction of the bromine and trifluoromethyl groups in 2-Bromo-7-(trifluoromethyl)thieno[3,2-c]pyridin-4(5H)-one enhances its activity against various bacterial strains. Studies have demonstrated that modifications in the thieno[3,2-c]pyridine scaffold can lead to improved potency against resistant strains of bacteria, making it a candidate for further development as an antibiotic agent .

1.2 Anticancer Potential
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The trifluoromethyl group is believed to play a crucial role in enhancing the compound's lipophilicity and bioavailability, which are critical factors in drug design .

1.3 Enzyme Inhibition
Another area of interest is the inhibition of enzymes associated with various diseases. Research indicates that this compound can act as a selective inhibitor for certain kinases involved in cancer progression. This specificity could lead to the development of targeted therapies with reduced side effects compared to traditional chemotherapy .

Agrochemicals

2.1 Pesticide Development
The unique structure of this compound makes it a potential candidate for use in pesticide formulations. Its efficacy against plant pathogens has been explored, showing promise as a fungicide or herbicide that could help manage crop diseases while minimizing environmental impact .

2.2 Plant Growth Regulation
Studies have also investigated its role as a plant growth regulator. The compound's ability to modulate plant hormone pathways suggests it could be used to enhance crop yields or regulate flowering times under specific environmental conditions .

Materials Science

3.1 Organic Electronics
In materials science, this compound has been studied for its potential applications in organic electronics. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures could improve efficiency and stability .

3.2 Polymer Chemistry
The compound can also serve as a building block in polymer chemistry, particularly in synthesizing novel polymers with tailored properties for specific applications such as coatings or adhesives .

Summary Table of Applications

Application AreaSpecific Use CasesNotes
Medicinal ChemistryAntimicrobial agentsEffective against resistant bacterial strains
Anticancer compoundsInduces apoptosis in cancer cell lines
Enzyme inhibitorsSelective inhibition of disease-related kinases
AgrochemicalsPesticide formulationsPotential fungicide/herbicide
Plant growth regulatorsModulates plant hormone pathways
Materials ScienceOrganic electronicsSuitable for OLEDs and OPVs
Polymer chemistryBuilding block for novel polymers

Mechanism of Action

The mechanism by which 2-Bromo-7-(trifluoromethyl)thieno[3,2-c]pyridin-4(5h)-one exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 2-bromo-7-(trifluoromethyl)thieno[3,2-c]pyridin-4(5H)-one is compared with structurally related compounds (Table 1).

Table 1: Structural and Functional Comparison of Thieno-Pyridinone Derivatives

Compound Name (CAS No.) Core Structure Substituents Key Applications/Synthesis Insights Reference
This compound (1956326-86-5) Thieno[3,2-c]pyridin-4(5H)-one Br (C2), CF₃ (C7) Enzyme inhibition (e.g., DPP-4, ENTPDases); synthesized via Pd-catalyzed cross-coupling
2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one (1078150-17-0) Thieno[3,2-c]pyridin-4(5H)-one Br (C2), saturated C6-C7 bond Intermediate in synthesis of bioactive molecules; lacks CF₃ group, reducing electron-withdrawing effects
7-Trifluoromethyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine (N/A) Thiadiazolo[3,2-a]pyrimidine CF₃ (C7), Br (C2) Selective inhibitor of dihydrophosphohydrolases (ENTPDase1-3, 8) and DPP-4; distinct heterocyclic core
Thieno[3,2-c]pyridin-4(5H)-one (4OTP) (N/A) Thieno[3,2-c]pyridin-4(5H)-one No substituents Scaffold for unnatural purine mimics; foundational structure for derivatization
6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one (108831-66-9) Thieno[2,3-d]pyrimidin-4-one CH₃ (C6) Limited pharmacological data; structural isomerism alters ring fusion position

Key Observations

Structural Variations and Reactivity: The trifluoromethyl group in this compound enhances electrophilicity compared to non-CF₃ analogs like 4OTP, facilitating nucleophilic substitutions or metal-catalyzed reactions .

Biological Activity: The thiadiazolo[3,2-a]pyrimidine analog (CAS N/A) shows selective inhibition of dihydrophosphohydrolases, suggesting that bromine and CF₃ substituents are critical for targeting phosphatases. However, the thieno[3,2-c]pyridinone core may offer better solubility than the thiadiazolo counterpart due to reduced ring strain . Compared to 6-methyl-3H-thieno[2,3-d]pyrimidin-4-one, the target compound’s fused thieno-pyridinone system provides a larger π-conjugated framework, which could enhance interactions with aromatic residues in proteins .

Synthetic Accessibility: The synthesis of this compound likely involves bromination of a preformed thieno[3,2-c]pyridinone core followed by CF₃ introduction via trifluoromethylation agents (e.g., Umemoto’s reagent) . In contrast, analogs like 1078150-17-0 are synthesized via hydrogenation or direct bromination of dihydro precursors .

However, bromine adds molecular weight (MW = 298.08 g/mol), which may affect pharmacokinetics .

Biological Activity

2-Bromo-7-(trifluoromethyl)thieno[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Chemical Formula : C8H4BrF3N2S
  • Molecular Weight : 298.08 g/mol
  • CAS Number : 1956326-86-5

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity : Inhibiting bacterial growth by disrupting cell wall synthesis or protein synthesis.
  • Antioxidant Properties : Scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Modulating inflammatory pathways through inhibition of pro-inflammatory mediators.

Biological Activity Data

Recent studies have highlighted the biological activities of similar thieno[3,2-c]pyridine derivatives. Here are some summarized findings relevant to the compound :

Activity Type Effectiveness Reference
AntimicrobialModerate to High
AntioxidantSignificant
Anti-inflammatoryEffective

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of thieno[3,2-c]pyridine derivatives against various bacterial strains. The results indicated that compounds similar to this compound exhibited significant zones of inhibition against E. coli and Staphylococcus aureus, with some derivatives achieving a minimum inhibitory concentration (MIC) as low as 0.78 µg/mL .

Study 2: Antioxidant Activity

In another investigation, the antioxidant capacity of thieno[3,2-c]pyridine derivatives was evaluated using a DPPH radical scavenging assay. The results showed that these compounds effectively reduced DPPH radicals, suggesting their potential use as natural antioxidants in pharmaceutical formulations .

Study 3: Anti-inflammatory Mechanisms

Research into the anti-inflammatory properties of thieno[3,2-c]pyridine derivatives demonstrated their ability to inhibit the production of pro-inflammatory cytokines in vitro. This suggests a promising application for these compounds in treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-7-(trifluoromethyl)thieno[3,2-c]pyridin-4(5H)-one, and how can reaction yields be optimized?

The compound is synthesized via cyclization and halogenation steps. For example:

  • Step 1 : Condensation of trifluoromethylacetoacetic acid derivatives with brominated precursors in polyphosphoric acid (PPA) at 80–100°C to form the thienopyridinone core .
  • Step 2 : Bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) under inert conditions to introduce the bromine substituent.
    Yield Optimization : Use stoichiometric excess (1.2–1.5 eq) of brominating agents and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Post-reaction purification via column chromatography (gradient elution) improves purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • ¹H/¹³C NMR : Assign peaks for the thienopyridinone core (e.g., δ 6.8–7.5 ppm for aromatic protons) and trifluoromethyl group (δ -60 to -65 ppm in ¹⁹F NMR) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₉H₄BrF₃NOS: 310.93) .
  • X-ray Crystallography : Resolve crystal packing and substituent orientation, particularly for bromine and trifluoromethyl groups .

Advanced Research Questions

Q. How can researchers optimize this compound for selective inhibition of bromodomain-containing proteins (e.g., BET BD2 vs. BD1)?

  • Structure-Based Design : Use molecular docking (e.g., Schrödinger Suite) to model interactions between the thienopyridinone core and BD2-specific residues (e.g., Asn429 in BRD4-BD2). Introduce substituents like methyl or methoxy groups at position 4 to enhance hydrophobic interactions .
  • SAR Studies : Test analogs with varied halogen (Cl, I) or electron-withdrawing groups (NO₂) at position 2. For example, replacing bromine with iodine increases steric bulk, improving BD2 selectivity (IC₅₀ < 50 nM) .

Q. How should contradictory biological activity data (e.g., inconsistent IC₅₀ values in kinase assays) be addressed?

  • Assay Validation : Confirm target engagement using orthogonal methods (e.g., thermal shift assays or SPR).
  • Solubility Adjustments : Address poor solubility (common with trifluoromethyl groups) by using co-solvents (e.g., 0.1% DMSO) or formulating as a hydrochloride salt .
  • Metabolite Screening : Perform LC-MS to rule out degradation products interfering with assays .

Q. What strategies are effective for detecting and quantifying impurities in synthesized batches?

  • HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with a gradient of acetonitrile/0.1% formic acid. Monitor for common impurities like de-brominated analogs (e.g., thieno[3,2-c]pyridin-4(5H)-one) or oxidation byproducts .
  • Limit of Quantification (LOQ) : Achieve <0.1% impurity detection via UV at 254 nm and spiked calibration curves .

Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be mitigated during preclinical testing?

  • Metabolic Stability : Perform microsomal assays (human liver microsomes) to identify CYP450-mediated degradation. Introduce deuterium at metabolically labile positions (e.g., C-5) to prolong half-life .
  • Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance bioavailability. For example, encapsulation in PLGA nanoparticles improves plasma AUC by >2-fold in rodent models .

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